molecular formula C22H21FN2O3S B3714704 (5E)-1-(2-Fluorophenyl)-5-{[4-methoxy-2-methyl-5-(propan-2-YL)phenyl]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione

(5E)-1-(2-Fluorophenyl)-5-{[4-methoxy-2-methyl-5-(propan-2-YL)phenyl]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B3714704
M. Wt: 412.5 g/mol
InChI Key: PEDTUDZDEJIZSU-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5E)-1-(2-Fluorophenyl)-5-{[4-methoxy-2-methyl-5-(propan-2-YL)phenyl]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic molecule characterized by its unique structure, which includes a fluorophenyl group, a methoxy-methyl-propylphenyl group, and a sulfanylidene-diazinane-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(2-Fluorophenyl)-5-{[4-methoxy-2-methyl-5-(propan-2-YL)phenyl]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the diazinane-dione core: This can be achieved by reacting appropriate diketones with thiourea under acidic conditions to form the diazinane-dione structure.

    Introduction of the fluorophenyl group: This step involves the nucleophilic substitution reaction where a fluorophenyl halide reacts with the diazinane-dione intermediate.

    Addition of the methoxy-methyl-propylphenyl group: This is typically done through a Friedel-Crafts alkylation reaction, where the diazinane-dione intermediate is treated with a methoxy-methyl-propylphenyl halide in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:

    Continuous flow reactors: to ensure consistent reaction conditions and high yields.

    Automated purification systems: such as high-performance liquid chromatography (HPLC) to isolate and purify the final product efficiently.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(2-Fluorophenyl)-5-{[4-methoxy-2-methyl-5-(propan-2-YL)phenyl]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or thioethers.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or thioethers.

    Substitution: Amino or thio-substituted derivatives.

Scientific Research Applications

(5E)-1-(2-Fluorophenyl)-5-{[4-methoxy-2-methyl-5-(propan-2-YL)phenyl]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione: has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with specific molecular targets in cancer cells.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of (5E)-1-(2-Fluorophenyl)-5-{[4-methoxy-2-methyl-5-(propan-2-YL)phenyl]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or proteins involved in cancer cell proliferation. The compound’s fluorophenyl and methoxy-methyl-propylphenyl groups allow it to bind effectively to these targets, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-1-(2-Chlorophenyl)-5-{[4-methoxy-2-methyl-5-(propan-2-YL)phenyl]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione
  • (5E)-1-(2-Bromophenyl)-5-{[4-methoxy-2-methyl-5-(propan-2-YL)phenyl]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione

Uniqueness

The presence of the fluorophenyl group in (5E)-1-(2-Fluorophenyl)-5-{[4-methoxy-2-methyl-5-(propan-2-YL)phenyl]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro- and bromo- analogs. This makes it particularly valuable in medicinal chemistry for developing drugs with improved pharmacokinetic profiles.

Properties

IUPAC Name

(5E)-1-(2-fluorophenyl)-5-[(4-methoxy-2-methyl-5-propan-2-ylphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O3S/c1-12(2)15-10-14(13(3)9-19(15)28-4)11-16-20(26)24-22(29)25(21(16)27)18-8-6-5-7-17(18)23/h5-12H,1-4H3,(H,24,26,29)/b16-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDTUDZDEJIZSU-LFIBNONCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C=C2C(=O)NC(=S)N(C2=O)C3=CC=CC=C3F)C(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1/C=C/2\C(=O)NC(=S)N(C2=O)C3=CC=CC=C3F)C(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-1-(2-Fluorophenyl)-5-{[4-methoxy-2-methyl-5-(propan-2-YL)phenyl]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 2
(5E)-1-(2-Fluorophenyl)-5-{[4-methoxy-2-methyl-5-(propan-2-YL)phenyl]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 3
Reactant of Route 3
(5E)-1-(2-Fluorophenyl)-5-{[4-methoxy-2-methyl-5-(propan-2-YL)phenyl]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 4
Reactant of Route 4
(5E)-1-(2-Fluorophenyl)-5-{[4-methoxy-2-methyl-5-(propan-2-YL)phenyl]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 5
Reactant of Route 5
(5E)-1-(2-Fluorophenyl)-5-{[4-methoxy-2-methyl-5-(propan-2-YL)phenyl]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 6
Reactant of Route 6
(5E)-1-(2-Fluorophenyl)-5-{[4-methoxy-2-methyl-5-(propan-2-YL)phenyl]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.